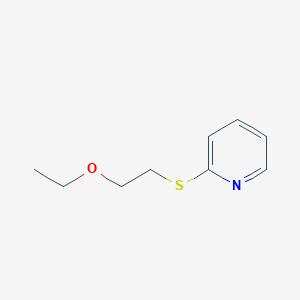

2-((2-Ethoxyethyl)thio)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-2-11-7-8-12-9-5-3-4-6-10-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVRGADSJSCBOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Ethoxyethyl Thio Pyridine and Analogous Structures

Direct Synthetic Approaches to 2-Alkylthiopyridines

Direct methods to introduce an alkylthio group at the C2-position of the pyridine (B92270) ring are fundamental in synthetic organic chemistry. These approaches typically involve the formation of a carbon-sulfur bond through nucleophilic or alkylation reactions.

S-Alkylation Reactions of Pyridine-2(1H)-thiones with Haloalkanes

A prevalent and straightforward method for the synthesis of 2-alkylthiopyridines is the S-alkylation of the corresponding pyridine-2(1H)-thiones (also known as 2-mercaptopyridines). This reaction proceeds via nucleophilic attack of the sulfur atom of the thione tautomer on an alkyl halide. The reaction is typically carried out in the presence of a base to deprotonate the thione, thereby increasing its nucleophilicity.

The alkylation of pyridine-2(1H)-thiones is a regioselective process, favoring the formation of the S-alkylated product. For instance, the reaction of 6-methyl-4-methoxymethyl-3-cyano-2-(1H)pyridinethione with halogen derivatives in the presence of potassium hydroxide (B78521) (KOH) yields the corresponding S-alkyl derivatives exclusively. researchgate.net Similarly, 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione can be alkylated to produce 2-alkylthio-5-benzoyl-3-cyano-6-phenylpyridines. sciforum.net A general scheme for this transformation involves treating 5-cyano-1,6-dihydro-6-thioxopyridines with alkyl halides in a basic medium, which leads to the formation of 2-alkylsulphanyl-3-cyanopyridines. google.com The synthesis of simple 2-alkylthiopyridines, such as 2-ethylthiopyridine, has been accomplished by reacting 2-mercaptopyridine (B119420) with an ethyl halide. prepchem.com

The versatility of this method is demonstrated by its application in the synthesis of a variety of substituted 2-alkylthiopyridines. For example, pyridine-2(1H)-thione derivatives have been shown to react with a range of halogenated reagents to afford the corresponding 2-S-alkylpyridine derivatives, which can then be used in further cyclization reactions. researchgate.net

Table 1: Examples of S-Alkylation of Pyridine-2(1H)-thiones

| Pyridine-2(1H)-thione Reactant | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 6-Methyl-4-methoxymethyl-3-cyano-2-(1H)pyridinethione | Halogen derivatives | 2-Alkylthio-6-methyl-4-methoxymethyl-3-cyanopyridine | researchgate.net |

| 5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione | Alkyl halides | 2-Alkylthio-5-benzoyl-3-cyano-6-phenylpyridine | sciforum.net |

| 2-Mercaptopyridine | Ethyl halide | 2-Ethylthiopyridine | prepchem.com |

| Pyridine-2(1H)-thione derivatives | Halogenated reagents | 2-S-Alkylpyridine derivatives | researchgate.net |

Nucleophilic Substitution of Halogenated Pyridines with Thiolates

An alternative strategy for the synthesis of 2-alkylthiopyridines involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) at the 2-position of the pyridine ring with a thiolate anion. This reaction is a type of nucleophilic aromatic substitution (SNAr). The success of this reaction often depends on the activation of the pyridine ring by electron-withdrawing groups.

For example, 2-arylthiopyridines can be synthesized from 2-chloro-3-cyanopyridine (B134404) via cathodic electrolysis in the presence of thiols. researchgate.net This electrochemical method provides a means to generate the nucleophilic thiolate in situ. In a related process, the chlorine atom in 2-chloro-3-cyano-6-methoxymethyl-4-methylpyridine can be substituted by a mercapto group, which then allows for further S-alkylation. researchgate.net The fundamental principle of this reaction type is the displacement of a halide ion by a thiolate, a process that has been studied kinetically in related vinylic systems, such as the reaction of 1,1-diaryl-2-halogenoethylenes with aryl thiolate ions. rsc.org

Multi-component Reaction Pathways for 2-Alkylthiopyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine derivatives, including 2-alkylthiopyridines, in a single step from simple starting materials. These reactions are highly valued for their ability to rapidly generate molecular complexity.

One notable example is the three-component reaction of an aldehyde, malononitrile, and a thiol (or thiophenol) to produce 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. nih.govglobalauthorid.com This reaction can be catalyzed by heterogeneous catalysts like Zn(II) or Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. nih.gov Another variation involves the microwave-assisted three-component reaction of chalcones, malononitrile, and 4-methylbenzenethiol, catalyzed by triethylamine, to yield 2-p-tolylthiopyridine derivatives in excellent yields and short reaction times. researchgate.net These MCRs provide a powerful platform for the synthesis of a diverse library of 2-alkylthiopyridine compounds. dntb.gov.uaresearchgate.net

Table 2: Examples of Multi-component Reactions for 2-Alkylthiopyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, malononitrile, thiophenols | Zn(II) or Cd(II) MOFs, solvent-free | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | nih.govglobalauthorid.com |

| Chalcones, malononitrile, 4-methylbenzenethiol | Et3N, microwave irradiation | 2-p-Tolylthiopyridine derivatives | researchgate.net |

Synthesis via Ring-Forming and Cyclization Reactions Utilizing 2-Alkylthiopyridine Intermediates

2-Alkylthiopyridines are not only synthetic targets in their own right but also serve as versatile precursors for the construction of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These reactions involve the formation of a new ring fused to the pyridine core.

Thorpe-Ziegler Cyclization and Related Ring Annulations to Fused Pyridines

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.org In the context of 2-alkylthiopyridine chemistry, this reaction is a key step in the synthesis of 3-aminothieno[2,3-b]pyridines. The starting materials for this transformation are 2-alkylthiopyridines that bear a nitrile group at the 3-position and an active methylene (B1212753) group on the S-alkyl substituent (e.g., from alkylation with an α-haloacetonitrile).

The general process involves the S-alkylation of a 3-cyanopyridine-2(1H)-thione to give a 2-(cyanomethylthio)pyridine derivative. sciforum.net This intermediate then undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization, where the active methylene group attacks the cyano group, leading to the formation of the fused 3-aminothieno[2,3-b]pyridine ring system. researchgate.netsciforum.netgoogle.com This methodology is a powerful tool for creating thieno[2,3-b]pyridines, which are an important class of heterocyclic compounds. sciforum.net

Electrophilic Cyclization Strategies for Thieno[2,3-b]pyridines from 2-(Alkylthio)pyridines

An alternative and powerful strategy for the synthesis of thieno[2,3-b]pyridines involves the electrophilic cyclization of 3-alkynyl-2-alkylthiopyridines. This method allows for the formation of highly substituted thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net

The reaction proceeds via an intramolecular cyclization initiated by an electrophile. For instance, 3-(arylethynyl)-2-(alkylthio)pyridines can be cyclized using electrophilic species generated from organochalcogen compounds. researchgate.net A common protocol employs diorganyl dichalcogenides in the presence of an oxidizing agent like Oxone® to generate the electrophilic species in situ. This leads to the formation of 2-aryl-(3-organochalcogenyl)thieno[2,3-b]pyridines in good to excellent yields. researchgate.netrsc.org More recently, visible light-promoted versions of this reaction have been developed, offering a milder and more environmentally friendly approach. researchgate.nettandfonline.com In these photocatalyzed reactions, a homolytic cleavage of the Se-Se bond in diorganyl diselenides generates the reactive selenium species that initiates the cyclization cascade. tandfonline.comchim.it This strategy has proven to be robust, tolerating a wide range of functional groups on the substrates. rsc.org

Table 3: Electrophilic Cyclization of 2-(Alkylthio)pyridines

| Substrate | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-(Arylethynyl)-2-(alkylthio)pyridines | Diorganyl dichalcogenides, Oxone®, ethanol | 2-Aryl-(3-organochalcogenyl)thieno[2,3-b]pyridines | researchgate.netrsc.org |

| 3-(Arylethynyl)-2-(alkylthio)pyridines | Diorganyl diselenides, blue LED, O2 | 2-Aryl-(3-organoselanyl)thieno[2,3-b]pyridines | researchgate.nettandfonline.com |

Pyridine Ring Synthesis and Derivativatization Employing Thioether Precursors

The construction and functionalization of the pyridine ring are pivotal in creating a diverse range of chemical entities. Thioethers, in particular, are not only integral to the final structure of many bioactive compounds but also offer reactive sites for further chemical modifications. mdpi.com

One common approach to synthesizing molecules containing a 2-alkylthiopyridine moiety is through the derivatization of a pre-existing pyridine structure. For instance, the synthesis of 2-[(2-ethoxyethyl)thio]-4-(3-pyridyl)thiazole involves the reaction of 2-mercapto-4-(3-pyridyl)-thiazole oxalate (B1200264) with 2-chloroethyl ethyl ether in the presence of a strong base like sodium hydride and a polar aprotic solvent such as N,N-dimethylformamide (DMF). prepchem.com This reaction proceeds via an S-alkylation mechanism, where the thiol group is deprotonated to form a thiolate anion, which then acts as a nucleophile to displace the chloride from 2-chloroethyl ethyl ether. The process typically requires heating to drive the reaction to completion, followed by purification using techniques like silica (B1680970) gel chromatography to isolate the desired product. prepchem.com

Thioether precursors are valuable in synthetic strategies because the sulfur atom can be readily oxidized to form sulfoxides and sulfones, which are often associated with enhanced biological activity. mdpi.com For example, the well-known insecticides fipronil (B1672679) and flubendiamide (B33115) contain sulfoxide (B87167) and sulfone groups, respectively, which are derived from their thioether precursors. mdpi.com The oxidation of the thioether to a sulfoxide or sulfone can be achieved using various oxidizing agents. While hydrogen peroxide is a common oxidant, its effectiveness can be system-dependent. mdpi.com In cases where hydrogen peroxide fails to yield the desired product, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) have been found to be effective. mdpi.com

The synthesis of the pyridine ring itself can be accomplished through various condensation and cycloaddition reactions. baranlab.org Classical methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org More modern approaches utilize transition-metal-catalyzed cross-coupling reactions or ring-closing metathesis to construct the pyridine scaffold. While a comprehensive review of all pyridine synthesis methods is extensive, the derivatization of an existing pyridine ring, as highlighted with the thioether example, is a more direct route to specific target molecules like 2-((2-ethoxyethyl)thio)pyridine.

The strategic incorporation of a thioether linkage allows for subsequent modifications, providing a versatile handle for creating libraries of analogous structures for structure-activity relationship (SAR) studies. This approach is particularly valuable in the discovery of new agrochemicals and pharmaceuticals. mdpi.com

Green Chemistry Principles in the Synthesis of 2-Alkylthiopyridines

The principles of green chemistry are increasingly being integrated into the synthesis of 2-alkylthiopyridines and other chemical compounds to minimize environmental impact and enhance safety. These principles provide a framework for designing more sustainable chemical processes. mlsu.ac.inscispace.comsci-hub.st

Key green chemistry principles relevant to the synthesis of 2-alkylthiopyridines include:

Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat it after it has been created. mlsu.ac.in This principle encourages the design of synthetic routes with high atom economy.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate fewer byproducts.

Less Hazardous Chemical Synthesis: Whenever feasible, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. mlsu.ac.in

Designing Safer Chemicals: Chemical products should be designed to maintain their desired function while minimizing their toxicity. mlsu.ac.in

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. mlsu.ac.in

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized by conducting reactions at ambient temperature and pressure whenever possible. mlsu.ac.in

Use of Renewable Feedstocks: Raw materials should be renewable rather than depleting whenever technically and economically practicable. mlsu.ac.in

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and can generate waste. scispace.comacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. mlsu.ac.in Catalysis can also lower the energy requirements of a reaction. mlsu.ac.in

In the context of synthesizing 2-alkylthiopyridines, applying these principles could involve several strategies. For example, instead of using stoichiometric amounts of a strong base like sodium hydride, which can be hazardous and generate significant waste, a catalytic amount of a less hazardous base could be employed. The choice of solvent is also critical; replacing volatile organic compounds (VOCs) like DMF with greener alternatives such as water, ionic liquids, or supercritical fluids is a key goal of green chemistry. scispace.com

Furthermore, designing synthetic routes that avoid protecting groups aligns with the principle of reducing derivatives. scispace.comacs.org The use of biocatalysts, such as enzymes, can be highly specific and often eliminates the need for protecting groups, leading to more efficient and environmentally friendly processes. acs.org

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener synthesis by reducing the need for intermediate purification steps, thereby saving energy and reducing solvent use. While specific green chemistry applications for the synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry offer a clear roadmap for improving the sustainability of its production and that of analogous 2-alkylthiopyridines.

Chemical Reactivity and Transformation Pathways of 2 2 Ethoxyethyl Thio Pyridine

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring in 2-((2-Ethoxyethyl)thio)pyridine is an electron-deficient aromatic system, which significantly influences its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution on the Pyridine Ring System

The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. imperial.ac.uk The presence of a thioether group at the C2 position makes it a potential leaving group, facilitating substitution by strong nucleophiles. irjms.comscispace.com These reactions often require elevated temperatures, strong bases, or highly polar solvents to proceed efficiently. chemrxiv.org

The general mechanism involves the addition of a nucleophile to the pyridine ring, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electronegative nitrogen atom. imperial.ac.uk Subsequent elimination of the leaving group, in this case, the 2-((2-ethoxyethyl)thio) group, restores the aromaticity of the ring.

Recent studies have explored methods to enhance the reactivity of pyridines in SNAr reactions. For instance, the formation of 2-halopyridinium ketene (B1206846) hemiaminals has been shown to be exceptionally reactive towards nucleophilic aromatic substitution with various nucleophiles, including thiols, at room temperature. chemrxiv.orgchemrxiv.org

Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Substituted Pyridines

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Piperidine | 2-(Piperidin-1-yl)pyridine | Methanol, heat | nih.gov |

| Alkoxides | 2-Alkoxypyridines | Strong base | researchgate.net |

This table presents generalized examples of nucleophilic substitution on 2-substituted pyridines and may not be specific to this compound.

Electrophilic Aromatic Substitution (Deactivation and Regioselectivity)

The pyridine ring is significantly deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). imperial.ac.ukyoutube.com This deactivation is a result of the electron-withdrawing inductive effect of the nitrogen atom, which reduces the electron density of the ring. Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. youtube.com

When electrophilic substitution does occur, it preferentially takes place at the C3 and C5 positions (meta-substitution). imperial.ac.uknumberanalytics.com This is because the intermediates formed by attack at the C2, C4, or C6 positions would have a resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable. youtube.com

The thioether substituent at the C2 position is an ortho-, para-director in benzene rings due to the ability of the sulfur's lone pairs to donate electron density through resonance. However, in the deactivated pyridine ring, its directing effect is less pronounced and the inherent preference for meta-substitution of the pyridine ring often dominates. pearson.com Therefore, electrophilic attack on this compound is expected to be challenging and would likely yield the 5-substituted product.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Electrophile | Major Product(s) | Reaction Conditions |

|---|---|---|

| Nitrating Mixture (HNO₃/H₂SO₄) | 3-Nitropyridine | Harsh conditions, high temperature |

| SO₃/H₂SO₄ | Pyridine-3-sulfonic acid | High temperature, HgSO₄ catalyst |

This table illustrates the general regioselectivity of electrophilic substitution on an unsubstituted pyridine ring.

Functionalization and Derivatization Strategies on the Pyridine Core

Various strategies exist for the functionalization and derivatization of the pyridine core, often leveraging the unique reactivity of the pyridine N-oxide or employing metal-catalyzed cross-coupling reactions. semanticscholar.orgbeilstein-journals.org Pyridine N-oxides are more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. semanticscholar.org

Metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of highly functionalized pyridines. beilstein-journals.org For instance, palladium-catalyzed direct arylation of pyridine N-oxides with heteroarylcarboxylic acids has been reported. beilstein-journals.org Additionally, late-stage functionalization of complex pyridine-containing molecules has been achieved through regiodivergent alkylation using organolithium reagents. acs.org

Derivatization can also be achieved through reactions that modify existing substituents. For example, the ethoxyethyl group on the thioether moiety could potentially be modified. Furthermore, derivatization can be achieved by introducing new functional groups onto the pyridine ring via the methods described in the sections on nucleophilic and electrophilic substitution. ekb.egnih.govmedchemexpress.comgoogle.com

Reactivity of the Thioether Moiety

The thioether linkage in this compound provides another site for chemical transformations, primarily involving the sulfur atom and the adjacent carbon-sulfur bonds.

Oxidation Reactions of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thioether group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.orgorganic-chemistry.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. chemrxiv.orgnih.gov

The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions. For instance, selective oxidation to the sulfoxide can be achieved using one equivalent of the oxidizing agent under mild conditions, while the use of excess oxidant and harsher conditions will typically lead to the formation of the sulfone. organic-chemistry.orgbeilstein-journals.orgrsc.org The resulting 2-pyridyl sulfoxides and sulfones are themselves valuable synthetic intermediates. For instance, 2-sulfonyl pyridines have been identified as cysteine-reactive electrophiles. nih.gov

Table 3: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid, controlled temperature |

| m-CPBA | Sulfoxide, Sulfone | Chlorinated solvent, controlled temperature |

| Potassium Permanganate (KMnO₄) | Sulfone | Varies |

This table provides a general overview of common reagents used for the oxidation of thioethers.

Chemical Transformations Involving the C-S Bond and Ethoxyethyl Group

The carbon-sulfur (C-S) bond in thioethers can be cleaved under certain conditions. rsc.orgorganic-chemistry.orgrsc.org For instance, metal-catalyzed cross-coupling reactions have been developed for the cleavage of the C(aryl)-S bond in aryl thioethers. rsc.org Additionally, electrochemical methods and reagents like N-bromosuccinimide (NBS) have been employed for the cleavage of C(sp³)-S bonds. rsc.orgorganic-chemistry.orgnih.govresearchgate.net The selectivity of C-S bond cleavage can be influenced by the nature of the groups attached to the sulfur atom. organic-chemistry.orgnih.gov

The ethoxyethyl group is an acetal-type protecting group for alcohols and can be cleaved under acidic conditions, such as with dilute hydrochloric acid. vaia.comyoutube.comwikipedia.org This would yield 2-(2-hydroxyethylthio)pyridine. The hydroxyl group of this product could then be further functionalized. medchemexpress.com The ethoxyethyl group itself can undergo reactions typical of ethers, though its primary reactivity in this context is its role as a protecting group. uwindsor.calibretexts.org

Mechanistic Investigations of Key Reactions

The reactivity of this compound is characterized by the interplay of the pyridine ring's electronics and the sulfur atom's nucleophilicity and ability to act as a leaving group. Mechanistic studies into its formation and subsequent transformations provide insight into fundamental organic reaction pathways.

Studies on the Mechanism of S-Alkylation and Related Nucleophilic Processes

The formation of the thioether bond in this compound and related compounds is typically achieved through nucleophilic aromatic substitution (SNAr) or by the direct S-alkylation of a pyridinethiol precursor. The mechanisms governing these processes are distinct and have been the subject of detailed investigation.

One of the primary routes for synthesizing 2-thiopyridines is the reaction of a 2-halopyridine with a thiol or thiolate. chemrxiv.org This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Recently, the exceptional reactivity of 2-halopyridinium ketene hemiaminals towards sulfur nucleophiles has been explored, allowing for SNAr reactions to occur even at room temperature. chemrxiv.orgchemrxiv.org

Computational studies, particularly using Density Functional Theory (DFT), have provided a deep understanding of the SNAr mechanism for the synthesis of 2-thiopyridines. niscpr.res.in For the reaction between 2-bromopyridine (B144113) and thiophenol, the role of water as both a solvent and a catalyst has been computationally investigated. The proposed mechanism involves water forming hydrogen bonds with both the nitrogen atom of the pyridine ring and the hydrogen atom of the thiol. This dual interaction enhances the electrophilicity of the pyridine ring and the nucleophilicity of the sulfur atom. niscpr.res.in The subsequent attack of the sulfur atom on the C2 carbon of the pyridine ring forms a high-energy intermediate via a transition state.

Key energetic findings from computational studies on the water-catalyzed SNAr reaction are summarized below. niscpr.res.in

| Parameter | Energy (kcal/mol) | Significance |

| Hydrogen Bond (Water-Pyridine) | -5.90 | Stabilization of the reactant |

| Transition State Stabilization (Water) | 7.24 and 7.95 | Lowering of the activation energy |

| Overall Barrier Reduction (Water Catalyst) | 5.58 | Demonstrates catalytic effect of water |

| Energy Difference (Water vs. DMSO) | 1.25 (lower in water) | Highlights the dual role of water as solvent and catalyst |

An alternative, more traditional approach involves the direct S-alkylation of 2-mercaptopyridine (B119420) with a suitable electrophile, such as 2-ethoxyethyl bromide. researchgate.net This reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. However, a significant challenge in this method is the competitive N-alkylation, which can often be the major pathway, leading to the formation of an N-alkylated pyridinethione isomer. chemrxiv.org The regioselectivity (S- vs. N-alkylation) is influenced by factors such as the solvent, the nature of the counter-ion, and the electrophile's steric hindrance.

The thioether linkage in this compound can also be cleaved or transformed through nucleophilic substitution reactions where the thiol moiety acts as a leaving group. For instance, 2-thiopyridines can be converted to 2-pyridones by reaction with a strong base like sodium hydroxide (B78521) in a solvent like DMSO, demonstrating the utility of the thiol as a template that can be displaced by other nucleophiles. scispace.com

Elucidation of Cyclization Mechanisms in the Formation of Fused Heterocycles

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The mechanisms of these cyclization reactions are diverse, often involving intramolecular nucleophilic attack, condensation, or transition-metal-catalyzed processes.

The synthesis of fused heterocycles like pyrido[2,3-d]pyrimidines can be achieved from appropriately substituted 2-aminopyridines, which can themselves be derived from 2-thiopyridine precursors. mdpi.comresearchgate.net For example, a 2-amino-3-cyanopyridine (B104079) derivative can undergo cyclization through several mechanistic pathways.

Condensation-Cyclization: Reaction with a 1,3-dicarbonyl compound like ethyl acetoacetate (B1235776) can lead to the formation of a carboxamide intermediate. Subsequent acid-catalyzed intramolecular cyclization involves the nucleophilic attack of the pyridine nitrogen or the amide nitrogen onto the nitrile or ketone functionality, respectively, to form the fused pyrimidine (B1678525) ring. mdpi.com

Thermal Cyclocondensation: Heating a 2-aminopyridine (B139424) derivative with reagents like acetic anhydride (B1165640) or formic acid can lead to the formation of fused pyrido[2,3-d]pyrimidine-4-ones. researchgate.net This process involves the initial formation of an N-acylated intermediate, followed by intramolecular cyclization and dehydration.

Another important class of fused heterocycles is the pyrazolo[3,4-b]pyridines. These can be synthesized from 2-hydrazinopyridine (B147025) precursors. The mechanism involves an intramolecular cyclization where the terminal amino group of the hydrazine (B178648) moiety attacks an adjacent electrophilic center, such as a nitrile group, to form the fused pyrazole (B372694) ring. mdpi.com

The synthesis of thiophene (B33073) derivatives fused to other rings can also be mechanistically relevant. For instance, the reaction of a compound containing a phenylsulfonylacetonitrile moiety with phenacyl bromide is proposed to proceed through the initial S-alkylation followed by an intramolecular cyclization, where a carbanion attacks the carbonyl group, leading to the formation of a substituted thiophene ring after dehydration. mdpi.com

A summary of representative cyclization strategies and their mechanistic underpinnings is provided below.

| Starting Pyridine Type | Reagent(s) | Fused Heterocycle Formed | Mechanistic Steps |

| 2-Amino-3-cyanopyridine | Ethyl acetoacetate, then acid | Pyrido[2,3-d]pyrimidin-4-one | Condensation, intramolecular cyclization |

| 2-Amino-3-cyanopyridine | Acetic Anhydride | Pyrido[2,3-d]pyrimidin-4-one | N-Acetylation, intramolecular cyclization |

| 2-Hydrazino-3-cyanopyridine | Acetic Acid | Pyrazolo[3,4-b]pyridine | Intramolecular nucleophilic attack of NH₂ onto C≡N |

| 2-Chloro-3-iodopyridine | Sodium o-iodophenoxide, then Stille-Kelly reaction | Benzofuro[2,3-b]pyridine | SNAr, intramolecular cross-coupling/cyclization |

Applications in Catalysis and Functional Material Design

Transition Metal Catalysis Utilizing 2-((2-Ethoxyethyl)thio)pyridine-Based Complexes

The development of novel catalysts is a cornerstone of modern chemistry, and ligands play a crucial role in dictating the reactivity and selectivity of metal centers. The pyridine-thioether scaffold present in this compound offers a compelling combination of a hard nitrogen donor and a soft sulfur donor, making it an attractive ligand for a range of transition metals.

In homogeneous catalysis, the ligand environment around a metal center is paramount in controlling the catalytic cycle. Pyridine-thioether ligands, structurally analogous to this compound, have been successfully employed in various catalytic transformations. For instance, ruthenium complexes featuring pyridine-2,6-bis(thioether) (SNS) pincer ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones. acs.orgresearchgate.netacs.org The catalytic activity of these complexes is influenced by the steric and electronic properties of the ligands, with less sterically hindered complexes often exhibiting higher turnover frequencies. acs.orgacs.org

Iron complexes bearing bis(imino)pyridine ligands with thioether substituents have also been investigated as highly active catalysts for ethylene (B1197577) oligomerization. acs.org These catalysts typically produce a Schulz-Flory distribution of linear alpha-olefins, and the nature of the ligand can influence the distribution of the resulting oligomers. The thioether functionality in these ligands can modulate the electronic properties of the metal center, thereby impacting the catalytic performance.

While direct catalytic applications of this compound are not extensively documented, the principles derived from related systems suggest its potential utility. A hypothetical transition metal complex of this compound could be envisioned to participate in catalytic reactions where the hemilabile nature of the thioether bond is advantageous. The ether oxygen in the ethoxyethyl group could also play a role in stabilizing certain transition states through weak coordination.

Table 1: Catalytic Activity of Representative Pyridine-Thioether Metal Complexes

| Catalyst Precursor | Reaction | Substrate | Product | Activity/Yield | Reference |

| Ru(SNStBu)Cl2(MeCN) | Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | TOF: ~87,000 h-1 | acs.org |

| Bis(imino)pyridine Iron Complex | Ethylene Oligomerization | Ethylene | α-Olefins | High Activity | acs.org |

| [Fe(II)(TSC)2] complexes | Oxidation | Thioanisole (B89551) | Thioanisole sulfoxide (B87167) | Active | rsc.org |

| [Fe(II)(TSC)2] complexes | Oxidation | Styrene | Benzaldehyde | Active | rsc.org |

| Tungsten Acetylene (B1199291) Complexes | Acetylene Insertion | Acetylene | Acetylene inserted complexes | Dependent on ligand | nih.gov |

This table presents data for structurally related pyridine-thioether complexes to illustrate the potential catalytic applications of this compound-based systems.

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a significant area of research, as it combines the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones. While specific examples of incorporating this compound into heterogeneous frameworks are not prominent in the literature, the functional groups present in the molecule offer several avenues for such integration.

One approach could involve the synthesis of porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where a derivative of this compound is used as a building block. The pyridine (B92270) nitrogen could coordinate to metal nodes within the framework, while the thioether and ethoxy groups could be tailored to influence the pore environment and catalytic activity.

Another strategy could be the grafting of this compound or its metal complexes onto the surface of an inert support like silica (B1680970) or alumina. This would involve functionalizing the ligand or the support to enable covalent bonding. The resulting solid-supported catalyst could then be used in continuous flow reactors, offering advantages in terms of process efficiency and catalyst longevity. The flexible ethoxyethylthio side chain could provide a suitable spacer to distance the active catalytic center from the support surface, potentially minimizing steric hindrance.

Design and Synthesis of Functional Materials Incorporating this compound Derivatives

The unique combination of a rigid aromatic ring and a flexible side chain in this compound makes it an interesting candidate for the design of functional materials with tailored properties. By modifying its structure and incorporating it into larger molecular assemblies, it is possible to create materials with specific optical, electronic, and self-assembly characteristics.

Self-assembly is a powerful bottom-up approach for the construction of complex, well-ordered structures from molecular components. The pyridine ring in this compound can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are the driving forces for self-assembly.

For instance, pyridine-containing molecules have been shown to self-assemble into well-defined nanostructures. rsc.org The process can be influenced by factors such as solvent polarity and temperature. Pyridine-2,6-diimine-linked macrocycles, for example, can cooperatively self-assemble into high-aspect-ratio nanotubes in the presence of a small amount of acid. nih.gov This suggests that derivatives of this compound could be designed to form similar ordered aggregates.

The thioether group can also play a role in directing the self-assembly process through coordination to metal ions or through weak intermolecular interactions. The interplay between the different functional groups in the molecule can lead to the formation of complex supramolecular architectures such as gels, liquid crystals, or vesicles. The flexible ethoxyethyl side chain could influence the packing of the molecules in the solid state, potentially leading to materials with interesting morphologies and properties.

Pyridine-containing compounds are known to exhibit interesting photophysical properties, including fluorescence. mdpi.comnih.gov The fluorescence of these molecules is sensitive to their chemical environment and can be tuned by modifying their molecular structure. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can lead to shifts in the emission wavelength. nih.gov

While the specific fluorescence characteristics of this compound have not been extensively studied, related pyridine derivatives have been investigated as fluorescent probes. mdpi.com The fluorescence of aminopyridine derivatives, for instance, has been shown to be dependent on the substituents on the amine group and the phenyl ring. mdpi.com The quantum yield and emission wavelength can be modulated by altering these substituents. mdpi.com

The thioether linkage in this compound could potentially influence its photophysical properties. Thioether-containing fluorophores are known, and the sulfur atom can participate in photoinduced electron transfer (PET) processes, which can lead to fluorescence quenching or sensing capabilities. nih.gov The presence of both the pyridine and thioether moieties in a single molecule offers opportunities for designing novel fluorescent sensors or materials with tunable emission properties.

Table 2: Photophysical Properties of Selected Pyridine Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 390 | 480 | 0.34 | mdpi.com |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 390 | 480 | 0.44 | mdpi.com |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 390 | 480 | 0.31 | mdpi.com |

| Pyridine-based fluorophore (general) | Ethanol | ~300-350 | ~300-450 | - | mdpi.com |

| Pyridin-1(2H)-ylacrylate derivative | Methanol | - | 469 | - | nih.gov |

This table provides examples of the fluorescence properties of various pyridine derivatives to illustrate the potential optoelectronic characteristics of materials based on this compound.

Synthesis and Reactivity of Derivatives and Analogs of 2 2 Ethoxyethyl Thio Pyridine

Structural Modifications of the Pyridine (B92270) Ring System

The pyridine ring of 2-((2-Ethoxyethyl)thio)pyridine is amenable to a variety of structural modifications, allowing for the fine-tuning of the molecule's electronic and steric properties. Standard electrophilic aromatic substitution reactions on pyridines, such as nitration, halogenation, and sulfonation, can be employed, although the directing effects of the thioether group and the reaction conditions must be carefully considered.

Substituents can be introduced at various positions on the pyridine ring to modulate the compound's reactivity and potential biological activity. For instance, the introduction of electron-donating groups, such as amino or methoxy (B1213986) groups, can increase the electron density of the ring, making it more susceptible to electrophilic attack and altering its coordination properties with metal ions. Conversely, the introduction of electron-withdrawing groups, like nitro or cyano functionalities, can decrease the ring's basicity and influence its reactivity in nucleophilic substitution reactions.

Table 1: Examples of Substituted Pyridine Ring Analogs

| Substituent | Position | Potential Synthetic Precursor |

| Amino (-NH2) | 4- or 6- | Corresponding chloropyridine derivative |

| Nitro (-NO2) | 3- or 5- | Nitration of the parent compound |

| Chloro (-Cl) | 4- or 6- | Sandmeyer reaction from an amino group |

| Methyl (-CH3) | 4- or 6- | Cross-coupling reactions |

The synthesis of these modified pyridine rings typically involves starting with an appropriately substituted pyridine-2-thiol, which is then S-alkylated with a 2-ethoxyethyl halide. Alternatively, modifications can be performed on the pre-formed this compound, though this may require protective group strategies to avoid side reactions with the thioether linkage.

Variations within the Alkoxyethylthio Side Chain

The alkoxyethylthio side chain provides another critical handle for structural diversification. Variations in the length and branching of the alkyl group and the nature of the alkoxy group can significantly impact the compound's lipophilicity, solubility, and conformational flexibility.

The synthesis of these analogs is generally achieved through the S-alkylation of 2-pyridinethiol with a variety of haloalkoxyalkanes. For example, to synthesize the methoxyethyl or propoxyethyl analogs, one would use 2-methoxyethyl halide or 2-propoxyethyl halide, respectively. The general reaction scheme involves the deprotonation of 2-pyridinethiol with a suitable base, such as sodium hydride or potassium carbonate, followed by nucleophilic attack of the resulting thiolate on the alkyl halide.

Table 2: Analogs with Variations in the Alkoxyethylthio Side Chain

| Alkoxy Group | Alkyl Chain | Reagent for Synthesis |

| Methoxy | Ethyl | 1-bromo-2-methoxyethane |

| Propoxy | Ethyl | 1-bromo-2-propoxyethane |

| Butoxy | Ethyl | 1-bromo-2-butoxyethane |

| Ethoxy | Propyl | 2-bromo-1-ethoxypropane |

The reactivity of the thioether bond in these analogs is a key aspect of their chemical profile. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which would dramatically alter the electronic properties and potential biological activity of the molecule. The thioether can also be a target for metal-catalyzed cross-coupling reactions, although this can be challenging.

Exploration of Extended Conjugated Systems and Polymeric Derivatives

The incorporation of the this compound moiety into extended π-conjugated systems and polymeric structures is a promising area for the development of new functional materials. Such materials could exhibit interesting photophysical, electronic, or sensory properties.

One approach to creating extended conjugated systems involves the functionalization of the pyridine ring with groups that can participate in cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. For example, a bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids or stannanes to build larger, conjugated architectures.

The synthesis of polymeric derivatives could be envisioned through several routes. If a vinyl group were introduced onto the pyridine ring, it could serve as a monomer for polymerization. For instance, a vinyl-substituted this compound could potentially undergo free-radical or controlled radical polymerization to yield a polymer with pendant pyridylthioether side chains.

Another strategy involves the synthesis of polymers where the pyridylthioether unit is part of the polymer backbone. This could be achieved through polycondensation reactions of appropriately difunctionalized monomers. For example, a dihalo-derivative of a bis(pyridylthioether) could be polymerized with a diboronic acid via a Suzuki polycondensation.

While specific examples of polymers derived directly from this compound are not extensively reported in the literature, the principles of polymer chemistry suggest these pathways are feasible. The properties of such polymers would be highly dependent on the nature of the polymer backbone and the presence of other functional groups.

Table 3: Potential Monomers for Polymerization

| Monomer Structure | Polymerization Method | Potential Polymer Structure |

| 4-Vinyl-2-((2-ethoxyethyl)thio)pyridine | Radical Polymerization | Poly(vinylpyridine) with thioether side chains |

| 5,5'-Dibromo-2,2'-bis((2-ethoxyethyl)thio)bipyridine | Suzuki Polycondensation | Alternating copolymer with bipyridylthioether units |

The development of these extended and polymeric systems based on this compound represents a frontier in the exploration of this versatile chemical scaffold, with potential applications in materials science and beyond.

Future Research Avenues and Emerging Trends in 2 2 Ethoxyethyl Thio Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A significant trend in organic chemistry is the development of "green" and sustainable synthetic protocols. For pyridine (B92270) derivatives, this involves moving away from harsh reaction conditions and toward more environmentally friendly alternatives. wikipedia.org Future research is focused on creating novel pyridine compounds through methods like multicomponent one-pot reactions, which improve efficiency by combining several steps. nih.gov The use of green catalysts, eco-friendly solvents, and energy-efficient techniques such as microwave-assisted and ultrasonic-assisted synthesis are also key areas of exploration. nih.govwikipedia.orgnih.gov These methods aim to produce higher yields of pure products in shorter time frames and with less waste. nih.gov The synthesis of pyridine-thioethers, for example, is being refined to occur under mild, room-temperature conditions to improve selectivity and simplify the purification process. researchgate.net

Exploration of Advanced Catalytic Applications and Selectivity Enhancements

The unique structure of 2-((2-Ethoxyethyl)thio)pyridine, featuring both nitrogen and sulfur atoms, makes it an excellent candidate for use as a ligand in catalysis. These atoms can coordinate with metal centers, influencing their reactivity and selectivity. Future research will likely focus on designing and synthesizing derivatives of this compound to act as highly specialized ligands for various metal catalysts.

For instance, pyridine-substituted ligands are being investigated for their role in oxidation catalysis. rsc.orgresearchgate.net Iron complexes with such ligands have shown activity in oxidizing both thioanisole (B89551) and styrene, opening new avenues for developing metal catalysts for oxidation processes. rsc.orgresearchgate.net Similarly, modifying the steric and electronic properties of pyridine-thiolate ligands can influence the reactivity of metal complexes, such as in the case of tungsten complexes used in acetylene (B1199291) chemistry. nih.gov The goal is to fine-tune the ligand structure to achieve high conversions and excellent control over the reaction products. st-andrews.ac.uk While some related ligand systems like Thio-Pybox have shown modest activities in ethylene (B1197577) polymerization, they have demonstrated very high activities in butadiene polymerization, indicating that the choice of both metal and ligand is crucial for specific applications. rsc.org

Interdisciplinary Research at the Interface of Organic and Inorganic Chemistry

The ability of the pyridine-thioether moiety to bind with metals places it at the intersection of organic and inorganic chemistry. This interdisciplinary area is fertile ground for creating novel materials with unique properties. Research into coordination complexes, where a central metal atom is bonded to surrounding ligands, is a prominent direction.

Pyridine complexes of various silver salts, for instance, have been studied for their structural and thermal properties. mdpi.com The coordination of pyridine ligands to a metal center can dramatically alter the compound's stability and reactivity. mdpi.com Furthermore, pyridine-thiolate ligands are used to create sulfur-rich coordination environments around metals like tungsten, mimicking the active sites of certain enzymes. nih.gov The synthesis and characterization of metal complexes with scorpionate ligands containing pyridyl-thioether arms are also an active area of research, with applications in catalysis for reactions like hydrophosphination. st-andrews.ac.uk These studies highlight the synergistic relationship between the organic ligand and the inorganic metal center in defining the function of the resulting complex.

Predictive Modeling and High-Throughput Screening for New Applications

To accelerate the discovery process, modern chemical research is increasingly relying on computational tools and automated laboratory techniques. Predictive modeling and in silico studies, such as molecular docking, are used to forecast how newly designed molecules will behave and to identify potential biological targets. nih.gov This computational pre-screening helps researchers prioritize which compounds to synthesize and test in the lab.

Following computational analysis, high-throughput screening (HTS) allows for the rapid experimental evaluation of thousands of compounds for a specific activity. nih.gov For example, HTS platforms have been developed to test large chemical libraries for antifungal properties. nih.gov This combination of automated synthesis, purification, and property testing generates vast amounts of data that can be used to train machine learning algorithms. nih.gov These algorithms can then predict the properties and synthesizability of new molecules with greater accuracy, creating a powerful feedback loop that streamlines the development of new drugs and materials. nih.gov

Interactive Data Table of Research Focus Areas

| Research Avenue | Key Methodologies & Concepts | Desired Outcomes |

| Sustainable Synthesis | Green catalysts, multicomponent reactions, microwave/ultrasonic assistance | Higher efficiency, reduced waste, lower environmental impact |

| Advanced Catalysis | Ligand design, metal complex synthesis, selectivity studies | Highly selective and active catalysts for specific chemical transformations |

| Interdisciplinary Research | Coordination chemistry, organometallic synthesis, material science | Novel materials (e.g., MOFs), enzyme mimics, new functional complexes |

| Predictive Modeling & HTS | Molecular docking, machine learning, automated synthesis/screening | Accelerated discovery of new applications, data-driven molecular design |

Q & A

Q. How can researchers optimize the synthesis of 2-((2-Ethoxyethyl)thio)pyridine to improve yield and purity?

- Methodological Answer : Optimization involves adjusting substituent groups, solvent systems, and reaction conditions. For example, substituents like electron-withdrawing groups (e.g., nitro or trifluoromethyl) on aryl thiols can influence reactivity and yield, as observed in analogous pyridine-thioether syntheses . Use polar aprotic solvents (e.g., dichloromethane) for better solubility of intermediates, and employ flash chromatography for purification to isolate the product from byproducts. Monitor reaction progress via TLC or HPLC, and consider base-promoted coupling under visible light to reduce reliance on transition-metal catalysts, which may introduce impurities .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- IR Spectroscopy : Identify functional groups (e.g., C-S stretch at ~600–700 cm⁻¹ and pyridine ring vibrations) .

- NMR : Use H and C NMR to confirm the ethoxyethyl-thio linkage (e.g., δ ~2.7–3.5 ppm for SCH and δ ~1.2 ppm for ethoxy CH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- HPLC-PDA : Assess purity (>99%) and detect trace impurities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Keep in sealed containers under inert atmosphere (argon/nitrogen) to prevent oxidation .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under different catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Vary reaction parameters (temperature, concentration) to determine rate laws. Use stopped-flow NMR or UV-Vis spectroscopy to track intermediates.

- Isotopic Labeling : Introduce O or S isotopes to trace bond cleavage/formation pathways.

- Computational Modeling : Perform DFT calculations to map transition states and energy barriers for base/light-promoted reactions, as suggested by analogous transition-metal-free systems .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites.

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with experimental reactivity data from analogous pyridine derivatives .

- Docking Studies : If bioactivity is explored, model interactions with enzyme active sites using software like AutoDock .

Q. How should researchers address discrepancies in bioactivity data for this compound across different studies?

- Methodological Answer :

- Statistical Reanalysis : Apply Abbott’s formula () to normalize bioactivity data against control mortality, ensuring comparability .

- Control Experiments : Verify assay conditions (e.g., pH, temperature) and insect/cell line viability.

- Meta-Analysis : Pool data from multiple studies and assess heterogeneity using tools like RevMan. Report significance thresholds (e.g., differences >3× probable error are meaningful) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.